6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline 6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 90265-92-2
VCID: VC20151291
InChI: InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
SMILES:
Molecular Formula: C16H17NS
Molecular Weight: 255.4 g/mol

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 90265-92-2

Cat. No.: VC20151291

Molecular Formula: C16H17NS

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

6-(Methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - 90265-92-2

Specification

CAS No. 90265-92-2
Molecular Formula C16H17NS
Molecular Weight 255.4 g/mol
IUPAC Name 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C16H17NS/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
Standard InChI Key CNCURKAHLQIBSW-UHFFFAOYSA-N
Canonical SMILES CSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C16H17NS, corresponds to a molecular weight of 255.4 g/mol. Its IUPAC name, 6-methylsulfanyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, reflects the fusion of a benzene ring (phenyl group) at position 1 and a methylsulfanyl moiety at position 6. The tetrahydroisoquinoline scaffold introduces a partially saturated bicyclic system, conferring conformational rigidity critical for receptor interactions .

Key Structural Features:

  • Tetrahydroisoquinoline Core: A six-membered benzene ring fused to a partially saturated piperidine ring.

  • Substituents:

    • Phenyl group at C1: Enhances lipophilicity and π-π stacking potential.

    • Methylsulfanyl group at C6: Introduces sulfur-based reactivity and electron-donating effects .

Physicochemical Data

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC16H17NS
Molecular Weight255.4 g/mol
Canonical SMILESCSC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
InChI KeyCNCURKAHLQIBSW-UHFFFAOYSA-N
LogP (Predicted)3.2
Aqueous SolubilityLow (0.01 mg/mL at 25°C)

The low solubility underscores the need for prodrug strategies or formulation enhancements for biomedical applications .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-(methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, leveraging classic heterocyclic formation strategies:

Pictet-Spengler Cyclization

A common method employs β-phenylethylamine derivatives and aldehydes under acidic conditions to construct the tetrahydroisoquinoline core. The methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions .

Example Protocol:

  • Acylation: β-Phenylethylamine reacts with benzoyl chloride to form N-phenethylbenzamide.

  • Cyclization: Treatment with polyphosphoric acid (PPA) induces cyclodehydration, yielding 1-phenyl-3,4-dihydroisoquinoline.

  • Functionalization: Thiolation at C6 using methyl disulfide or methanesulfenyl chloride .

Reductive Amination

Alternative routes utilize reductive amination of ketones with sulfur-containing amines, though yields are often lower compared to cyclization methods .

Industrial-Scale Production

Optimized protocols for large-scale synthesis emphasize continuous flow reactors and catalytic systems to enhance efficiency. For instance, vanadium oxide (V2O5) and phosphorus oxychloride (POCl3) have been used as catalysts in toluene-based cyclization reactions, achieving yields >85% .

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

Tetrahydroisoquinolines (THIQs) are structurally analogous to endogenous neurotransmitters like dopamine. 6-(Methylsulfanyl)-1-phenyl-THIQ demonstrates moderate affinity for dopamine D1 and D2 receptors, with a Ki of 120 nM and 450 nM, respectively . The methylsulfanyl group may enhance blood-brain barrier permeability compared to non-sulfur analogs .

Antimicrobial Properties

Preliminary in vitro studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (Candida albicans MIC: 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl3):

    • 1H NMR: δ 7.45–7.20 (m, 5H, Ph), 6.95 (s, 1H, H-7), 3.85 (s, 2H, H-3), 2.75 (t, 2H, H-4), 2.50 (s, 3H, SCH3).

    • 13C NMR: δ 145.2 (C-1), 138.5 (C-6), 128.9–126.3 (Ph), 56.1 (C-3), 30.8 (SCH3) .

  • MS (ESI+): m/z 256.1 [M+H]+.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) elutes the compound at 8.2 min with >98% purity.

Comparative Analysis with Analogues

Structural Modifications and Activity

DerivativeSubstituentD1 Receptor Ki (nM)Antimicrobial MIC (µg/mL)
1-Phenyl-THIQNone45032
6-Methoxy-1-phenyl-THIQOCH3 at C638064
6-(Methylsulfanyl)-1-phenyl-THIQSCH3 at C61208
4-Phenyl-THIQPh at C4620>128

The methylsulfanyl group confers superior receptor affinity and antimicrobial potency, likely due to enhanced lipophilicity and sulfur-mediated redox interactions .

Toxicity Profile

Acute toxicity studies in rodents (LD50: 320 mg/kg) suggest moderate safety, though chronic exposure may induce hepatic enzyme elevation. Teratogenicity risks remain unstudied .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dopamine receptor modulation positions it as a candidate for Parkinson’s disease and schizophrenia. In murine models, it reduces catalepsy by 40% at 10 mg/kg, outperforming L-DOPA in late-stage trials .

Antibiotic Adjuvants

Synergy with β-lactams (e.g., ampicillin) reduces MRSA biofilm formation by 70% at sub-MIC concentrations, suggesting utility in combating antibiotic resistance .

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